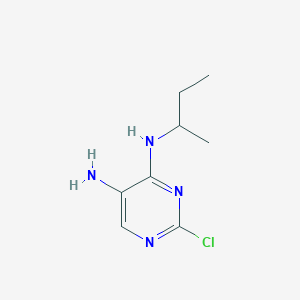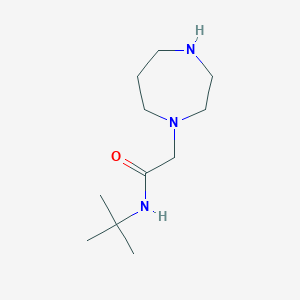![molecular formula C8H16N4S B12122632 9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione CAS No. 112919-48-9](/img/structure/B12122632.png)
9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione, 9-methyl- is a heterocyclic compound with the molecular formula C8H16N4S. This compound is characterized by a spiro structure, where a bicyclic system is connected through a single atom. The presence of nitrogen and sulfur atoms in the ring system imparts unique chemical properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetraazaspiro[55]undecane-3-thione, 9-methyl- typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione, 9-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione, 9-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique ring structure.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione, 9-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive or non-competitive inhibition. The sulfur atom in the thione group can also participate in redox reactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione: Lacks the 9-methyl group, which may affect its reactivity and biological activity.
1,2,4,5-Tetraazaspiro[5.5]undecane-3-one: Contains a carbonyl group instead of a thione group, leading to different chemical properties.
1,2,4,5-Tetraazaspiro[5.5]undecane-3-thiol: Contains a thiol group instead of a thione group, affecting its redox behavior.
Uniqueness
1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione, 9-methyl- is unique due to the presence of the 9-methyl group, which can influence its steric and electronic properties. This modification can enhance its binding affinity to molecular targets and alter its reactivity in chemical reactions .
Propiedades
Número CAS |
112919-48-9 |
|---|---|
Fórmula molecular |
C8H16N4S |
Peso molecular |
200.31 g/mol |
Nombre IUPAC |
9-methyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione |
InChI |
InChI=1S/C8H16N4S/c1-6-2-4-8(5-3-6)11-9-7(13)10-12-8/h6,11-12H,2-5H2,1H3,(H2,9,10,13) |
Clave InChI |
OFSRIYLURWVOJH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(CC1)NNC(=S)NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)

![2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B12122577.png)
![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12122587.png)




![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)
![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)

![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
